molecular formula C18H18Cl2N2 B11055136 2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole

2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole

Cat. No.: B11055136
M. Wt: 333.3 g/mol
InChI Key: IWPPXFPVHUECIL-UHFFFAOYSA-N
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Description

2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the 2,4-dichlorobenzyl group and the butyl group in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: o-phenylenediamine reacts with 2,4-dichlorobenzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring system.

    Alkylation: The resulting benzimidazole is then alkylated with butyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient mixing, and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, due to the presence of the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties. Additionally, it may interfere with cellular signaling pathways, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole is unique due to the presence of both the butyl and 2,4-dichlorobenzyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these substituents enhances its stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H18Cl2N2

Molecular Weight

333.3 g/mol

IUPAC Name

2-butyl-1-[(2,4-dichlorophenyl)methyl]benzimidazole

InChI

InChI=1S/C18H18Cl2N2/c1-2-3-8-18-21-16-6-4-5-7-17(16)22(18)12-13-9-10-14(19)11-15(13)20/h4-7,9-11H,2-3,8,12H2,1H3

InChI Key

IWPPXFPVHUECIL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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